molecular formula C8H6N2OS B7724542 5-phenyl-1,3,4-oxadiazole-2-thiol

5-phenyl-1,3,4-oxadiazole-2-thiol

Cat. No.: B7724542
M. Wt: 178.21 g/mol
InChI Key: FOHWXVBZGSVUGO-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazole-2-thiol (POT) is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a thiol (-SH) group at the 2-position. Its molecular structure (Fig. 1) enables diverse applications, including use in dye-sensitized solar cells (DSSCs), antimicrobial agents, and organic synthesis intermediates .

Properties

IUPAC Name

5-phenyl-1,3,4-oxadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWXVBZGSVUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(O2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

  • Hydrazide Preparation : Benzohydrazide is typically synthesized by reacting ethyl benzoate with hydrazine hydrate. For example, ethyl-3-(2-nitrophenyl)acrylate was converted to its hydrazide derivative using hydrazine hydrate in methanol.

  • Cyclization with CS₂ : The hydrazide is treated with CS₂ in the presence of potassium hydroxide (KOH) in ethanol. The mixture is refluxed for 6–9 hours, during which the oxadiazole ring forms, accompanied by the release of hydrogen sulfide (H₂S) gas.

  • Acidification and Isolation : The reaction mixture is diluted with water and acidified to pH 2–3 using hydrochloric acid (HCl), precipitating the crude product. Recrystallization from ethanol or dimethylformamide (DMF) yields pure this compound.

Example :

  • Starting Material : Benzohydrazide (0.01 mol)

  • Reagents : CS₂ (0.03 mol), KOH (0.03 mol), ethanol (20 mL)

  • Conditions : Reflux at 78°C for 9 hours

  • Yield : ~40–60% after recrystallization

Alternative Routes from Carboxylic Acid Derivatives

Multi-Step Synthesis from Acrylic Acid Derivatives

A modified route begins with substituted acrylic acids, as demonstrated in the synthesis of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol:

  • Esterification : 3-(2-Nitrophenyl)acrylic acid is esterified with ethanol and sulfuric acid to form ethyl-3-(2-nitrophenyl)acrylate.

  • Hydrazide Formation : The ester reacts with hydrazine hydrate to yield 3-(2-nitrophenyl)acrylohydrazide.

  • Oxadiazole Formation : The hydrazide is cyclized with CS₂ and KOH in ethanol under reflux, followed by acidification to isolate the thiol derivative.

Key Data :

  • Reaction Time : 6 hours for cyclization

  • Yield : ~50–70% after purification

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvent : Ethanol is preferred for its ability to dissolve both hydrazides and CS₂, though DMF is used for recrystallization.

  • Base : KOH outperforms other bases (e.g., NaOH) in facilitating cyclization, likely due to its stronger alkalinity and solubility in ethanol.

Temperature and Time

  • Reflux Temperature (78–80°C) : Ensures complete conversion without side reactions.

  • Time : Prolonged reflux (≥6 hours) is critical for high yields, as shorter durations lead to incomplete cyclization.

Structural Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic methods:

  • IR Spectroscopy : A strong S–H stretch at ~2560 cm⁻¹ and C=N absorption at ~1610 cm⁻¹.

  • ¹H-NMR : A singlet at δ 11.6 ppm for the thiol proton and aromatic protons between δ 7.2–8.0 ppm.

  • Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C₈H₅N₂OS (e.g., m/z 193.03 for [M+H]⁺).

Applications in Coordination Chemistry

The thiol group in this compound facilitates metal coordination. For instance, reaction with ZnCl₂ in ethanol produces a polymeric complex, [ZnL₂]ₙ, where L = deprotonated oxadiazole-thiolate. This highlights its utility in materials science.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Reference
Hydrazide + CS₂/KOHBenzohydrazideEthanol, reflux, 9 hr40–60%
Acrylic acid derivative3-(2-Nitrophenyl)acrylic acidMulti-step, 6 hr cyclization50–70%

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

  • Disulfide Formation : Treatment with iodine or hydrogen peroxide oxidizes the thiol to a disulfide. This reaction is reversible under reducing conditions .

  • Enzymatic Oxidation : Myceliophthora thermophila laccase catalyzes the oxidation of catechol to ortho-quinone, enabling 1,4-thia-Michael addition with 5-phenyl-1,3,4-oxadiazole-2-thiol to form aryl thioethers .

Key Conditions :

Reagent/CatalystSolventTemperatureTimeProductYield (%)
Laccase (Novozym 51003)EtOAc/buffer25°C3 hAryl thioethers46–94
I₂EthanolRT1 hDisulfide derivatives70–85

Nucleophilic Substitution Reactions

The thiol group acts as a nucleophile, reacting with electrophiles such as alkyl halides:

  • S-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in DMF with NaH as a base produces thioethers .

  • Acylation : Treatment with acyl chlorides forms thioesters, though yields are moderate due to competing hydrolysis .

Example Reaction :

text
This compound + R-X → 5-Phenyl-SR-1,3,4-oxadiazole

Optimized Conditions :

  • Solvent : DMF

  • Base : NaH (1 eq.)

  • Temperature : RT

  • Time : 3 h

Reported Yields :

ElectrophileProductYield (%)
Methyl iodideS-Methyl derivative82
Benzyl bromideS-Benzyl derivative78
2-BromoacetophenoneS-Acetylphenethyl derivative65

Cyclization and Heterocyclic Derivative Formation

The oxadiazole ring participates in cyclocondensation reactions:

  • With Hydrazines : Forms pyrazole-oxadiazole hybrids under reflux in acetic acid .

  • With Carbon Disulfide : Generates 1,3,4-oxadiazole-2-thione derivatives via base-mediated cyclization .

Example :

text
This compound + Phenyl hydrazine → Ethyl-5-(pyrrolyl)-1-phenyl-pyrazole-3-carboxylate

Conditions :

  • Reagent : Phenyl hydrazine in acetic acid.

  • Temperature : Reflux (110°C).

  • Time : 6 h.

Coupling Reactions

The aromatic ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the phenyl para-position .

  • Halogenation : Cl₂ or Br₂ in CCl₄ produces halo-substituted derivatives .

Challenges :

  • Steric hindrance from the oxadiazole ring limits substitution at ortho positions.

Tautomerism and Stability

The compound exists in thiol-thione tautomeric equilibrium :

text
This compound ⇌ 5-Phenyl-1,3,4-oxadiazole-2-thione

Evidence :

  • IR spectra show C=S stretches at 1238 cm⁻¹ .

  • ¹³C NMR confirms thione form (δ = 186.11 ppm) .

Comparative Reactivity Insights

Reaction TypeKey Reagent/CatalystMajor ProductYield Range (%)
OxidationLaccaseAryl thioethers46–94
S-AlkylationAlkyl halides/NaHThioethers65–82
CyclocondensationPhenyl hydrazinePyrazole-oxadiazole hybrids70–85

Scientific Research Applications

Medicinal Chemistry

5-Phenyl-1,3,4-oxadiazole-2-thiol has been extensively studied for its biological activities:

  • Anticancer Properties : Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant anticancer activity against various cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific proteins involved in cell proliferation and survival .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. In particular, studies have reported that this compound exhibits moderate to good antimicrobial activities when incorporated into polymeric matrices .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Ligand in Coordination Chemistry : It is used as a ligand due to its ability to coordinate with metal ions, which can facilitate various chemical reactions and the formation of metal complexes .
  • Synthetic Intermediates : The thiol group allows for nucleophilic substitution reactions and oxidation processes to form disulfides or thioethers. This versatility makes it valuable in synthesizing more complex organic molecules .

Material Science

The compound has potential applications in developing advanced materials:

  • Polymeric Nanocomposites : Research has explored the use of this compound in creating polymeric microbicides. These materials have shown promise in controlled release applications and antimicrobial efficacy when combined with clay minerals like montmorillonite .

Case Studies and Research Findings

StudyFocusFindings
Jaroslaw Slawinski et al. (2017)Anticancer ActivityDemonstrated significant cytotoxicity against leukemia cell lines using oxadiazole derivatives .
Wael A. Elsayed et al. (2017)Antitumor ActivityEvaluated various oxadiazole derivatives for their anticancer profiles against multiple cancer cell lines .
Research on Polymeric MicrobicidesAntimicrobial PropertiesShowed that nanocomposites containing this compound exhibited enhanced antimicrobial activities compared to the free compound .

Mechanism of Action

The mechanism of action of 5-phenyl-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Electronic Properties of POT and Derivatives (B3LYP/6-311+G(d,p))

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
POT -6.45 -2.81 3.64
POT-Derivative A -6.32 -2.75 3.57
POT-Derivative B -6.50 -2.88 3.62

Light-harvesting efficiency (LHE) and electron injection driving force (ΔGinject) for POT are comparable to ruthenium-based dyes, with LHE > 0.90 and ΔGinject < -1.2 eV, making it a promising photosensitizer .

Comparison with Similar Compounds

Structural and Electronic Modifications in DSSCs

Comparison with 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Derivatives
Replacing the phenyl group in POT with a benzyl moiety (5-benzyl-1,3,4-oxadiazole-2-thiol) alters electronic properties. The benzyl derivative exhibits a narrower HOMO-LUMO gap (3.52 eV vs. 3.64 eV for POT), enhancing light absorption. However, its LUMO energy (-2.68 eV) is less aligned with TiO₂’s conduction band, reducing electron injection efficiency .

Electron-Donating vs. Electron-Withdrawing Substituents

  • Electron-donating groups (e.g., -OCH₃) : Lower HOMO energies (-6.30 eV) and broader absorption spectra improve light-harvesting efficiency.
  • Electron-withdrawing groups (e.g., -NO₂): Reduce nucleophilicity of the thiol group, lowering synthetic yields (e.g., 45% for 5-(4-nitrophenyl)-POT vs. 75% for unmodified POT) .

Table 2: Substituent Effects on POT Derivatives

Substituent HOMO (eV) LUMO (eV) Yield (%) Application
-H (POT) -6.45 -2.81 75 DSSCs, Antibacterial
-OCH₃ -6.30 -2.92 82 DSSCs
-NO₂ -6.60 -3.10 45 Limited utility

Q & A

Q. What are the standard synthetic routes for 5-phenyl-1,3,4-oxadiazole-2-thiol and its derivatives?

The synthesis typically involves cyclization of hydrazide precursors with carbon disulfide (CS₂) under basic conditions. For example:

  • Hydrazide cyclization : Refluxing 2-hydroxybenzohydrazide with KOH and CS₂ in ethanol yields 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione .
  • Alternative pathway : Commercially available para-substituted derivatives (e.g., 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol) can be functionalized via amide coupling under mild conditions, avoiding complex cyclization steps .
  • Purification : Reactions are monitored via TLC, followed by NaOH-assisted precipitation and recrystallization from methanol .

Q. Key Reaction Conditions Table :

StepReagents/ConditionsYield Optimization
CyclizationKOH, CS₂, ethanol, reflux (8–12 h)Adjust CS₂ stoichiometry to reduce disulfide byproducts
FunctionalizationPEG spacers, amine couplingUse PEG₃ to enhance solubility and reduce steric hindrance

Q. How is structural characterization performed for this compound derivatives?

  • Spectroscopy :
    • IR : Confirms thiol (-SH) stretches (~2500 cm⁻¹) and oxadiazole ring vibrations (C=N at 1600–1650 cm⁻¹) .
    • ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) validate substituent positions .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C₁₅H₁₂N₂O₃ requires 67.15% C, 4.48% H) .

Q. Example Spectral Data :

Compound¹H-NMR (δ, ppm)IR (cm⁻¹)
5-(4-Methoxyphenyl) derivative7.8 (d, J=8.6 Hz, 2H), 3.9 (s, 3H)1615 (C=N), 2550 (-SH)

Q. What safety precautions are critical when handling this compound?

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and store in light-protected containers due to photosensitivity .

Advanced Research Questions

Q. How do tautomeric equilibria impact the reactivity of this compound?

The thiol-thione tautomerism (e.g., -SH ↔ -S-) influences nucleophilicity and metal-chelation capacity. DFT studies show the thione form is energetically favored in polar solvents, enabling selective alkylation at the sulfur atom .

Q. Experimental Strategy :

  • Solvent screening : Compare reactivity in DMSO (polar) vs. toluene (nonpolar).
  • Methylation : Treat with methyl iodide in NaOH/MeOH to isolate the thioether derivative .

Q. How can structural modifications enhance biological activity (e.g., anticancer or antimicrobial)?

  • Para-substitutions : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl para-position improve DNA intercalation and enzyme inhibition. For example, 5-(4-chlorophenyl) derivatives show enhanced cytotoxicity .
  • Mannich base formation : Introduce aminoalkyl groups via formaldehyde/amine reactions to increase water solubility and target specificity .

Q. Structure-Activity Relationship (SAR) Table :

SubstituentBiological Activity (IC₅₀, μM)Mechanism
4-NO₂12.5 (Anticancer)Topoisomerase II inhibition
4-OCH₃45.2 (Antimicrobial)Membrane disruption

Q. What strategies resolve contradictions in spectroscopic data for oxadiazole derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or crystallographic packing effects.

  • Multi-technique validation : Combine X-ray crystallography (e.g., planar oxadiazole ring geometry ) with dynamic NMR to assess tautomeric ratios.
  • Computational modeling : Use TD-DFT to simulate UV-Vis spectra and compare with experimental λₘₐₓ values .

Q. How do reaction conditions influence byproduct formation during synthesis?

  • Byproducts : Disulfides (from CS₂ dimerization) or oxidized sulfonic acids.
  • Mitigation :
    • Use inert atmosphere (N₂/Ar) to prevent oxidation.
    • Optimize CS₂ concentration (1.5 equivalents) and reaction time (<10 h) .

Q. What are the challenges in functionalizing the thiol group for bioconjugation?

  • Steric hindrance : Bulky substituents reduce coupling efficiency.
  • Solution : Incorporate short PEG spacers (e.g., PEG₃) between the oxadiazole core and reactive amine groups .

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